

# Application Notes and Protocols for AV123

## Administration in Mouse Models of Inflammation

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### Compound of Interest

Compound Name: AV123

Cat. No.: B12411749

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## Introduction

**AV123** is a novel small-molecule dual inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which play a critical role in the innate immune response and the subsequent inflammatory cascade.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols for the administration of **AV123** in a mouse model of oxygen-induced retinopathy (OIR), a well-established model for studying inflammation and angiogenesis.<sup>[1][2]</sup> The data presented herein demonstrates the anti-inflammatory and anti-angiogenic properties of **AV123**, making it a promising candidate for therapeutic development in inflammatory diseases.

## Data Presentation

The following tables summarize the quantitative data obtained from studies administering **AV123** in the OIR mouse model.

Table 1: Effect of **AV123** on Retinal Vasculature in OIR Mouse Model<sup>[4]</sup>

Treatment Group	Vaso-obliteration (area/mm <sup>2</sup> )	Angiogenesis / Neovascular Tufts (%)
Normoxia	-	-
Hyperoxia (OIR control)	75348 ± 950	100
AV123 (10 mg/kg IP, P7-P12)	40881 ± 6308**	<50
AV123 (1% Nanosuspension Eyedrop, P12-P17)	Significantly Reduced***	<50

\*Data are presented as mean ± SEM. \*\*p<0.05 vs. hyperoxia. \*\*\*p<0.001 vs. hyperoxia.[5] The degree of angiogenesis was decreased by >50% compared to the hyperoxic control retina.[1][6]

Table 2: Effect of **AV123** on Inflammatory Cytokine and Growth Factor mRNA Levels in the Retina of OIR Mice[1][4]

Gene	Hyperoxia vs. Normoxia	AV123 (1% Nanosuspension Eyedrop, P12-P17) vs. Hyperoxia
iNOS	Significant Increase	Significantly Downregulated
IL-1β	Significant Increase	Significantly Downregulated
TNF-α	Significant Increase	Significantly Downregulated
IL-6	Significantly Reduced	-
IL-10	Significantly Reduced	-
VEGF	-	Considerably Higher
IGF-1	Significant Increase	Significantly Downregulated
TGF-β2	Significant Increase	Significantly Downregulated

\*Data derived from qPCR analysis of retinal tissue at P18.[1]

Table 3: Effect of **AV123** on Splenic Immune Cell Populations in OIR Mice[6]

Immune Cell Population	AV123 (IP, P7-P12) vs. Hyperoxia	AV123 (Eyedrop, P12-P17) vs. Hyperoxia
Macrophages (F4/80+CD11b+)	Reduced	Reduced
Neutrophils (Ly6G+CD11b+)	Reduced	Reduced
CD8+ T cells (CD3+CD8+)	Reduced	Reduced
Dendritic cells (CD11c+MHCII+)	Reduced	Reduced

\*Data from flow cytometry analysis of splenocytes at P18.[6]

## Experimental Protocols

### Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol describes the induction of OIR in C57BL/6J mouse pups to model retinal inflammation and neovascularization.

Materials:

- C57BL/6J neonatal mice (P7) and nursing mothers
- Oxygen chamber with an oxygen controller
- Standard mouse housing and husbandry equipment

Procedure:

- On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing mother into an oxygen chamber.
- Set the oxygen concentration to 75%  $\pm$  2%. Monitor the oxygen levels at least three times a day.

- Maintain the mice in the hyperoxic environment for five days (until P12).
- On P12, return the mice to normal room air. This transition from hyperoxia to normoxia induces relative hypoxia in the retina, leading to inflammation and neovascularization.
- The peak of neovascularization occurs around P17-P18, which is the typical time point for analysis.

## Preparation and Administration of AV123

### a) Intraperitoneal (IP) Injection

Materials:

- **AV123** compound
- Sterile Phosphate-Buffered Saline (PBS)
- Hamilton syringe (10 µL)
- 30-gauge needle
- Polyethylene tubing
- Sterile surgical drape
- Animal heating pad
- 70% ethanol

Preparation of **AV123** Solution:

- Dissolve **AV123** in sterile PBS to a final concentration for a dosage of 10 mg/kg body weight.
- Ensure the solution is completely dissolved and sterile-filtered before use.

Injection Procedure for Neonatal Mice (P7-P12):[\[7\]](#)[\[8\]](#)

- Set up a sterile working area on a surgical drape over a heating pad set to 38-40°C.

- Load the Hamilton syringe with the appropriate volume of **AV123** solution. A 30-gauge needle attached to polyethylene tubing can be used for precise delivery of small volumes (1-10  $\mu$ L).<sup>[7][8]</sup>
- Gently restrain the mouse pup in a supine position.
- Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.
- Insert the needle, bevel up, at a shallow angle into the peritoneal cavity.
- Slowly inject the **AV123** solution.
- Withdraw the needle and return the pup to its mother.
- Administer the injection once daily from P7 to P12.

#### b) Nanosuspension Eyedrop Administration

Materials:

- 1% **AV123** nanosuspension in a sterile ophthalmic formulation
- Micropipette

Administration Procedure (P12-P17):

- Gently restrain the mouse pup.
- Carefully dispense a single drop of the 1% **AV123** nanosuspension onto the cornea of the eye.
- Allow the pup to blink to spread the formulation across the ocular surface.
- Administer the eyedrop once daily from P12 to P17.

## Quantification of Retinal Vasculature and Inflammation

#### a) Retinal Flat Mounts and Staining:

- At P18, euthanize the mice and enucleate the eyes.
- Fix the eyes in 4% paraformaldehyde.
- Dissect the retinas and stain with isolectin B4 conjugated to a fluorescent probe (e.g., FITC) to visualize the retinal vasculature.
- Capture images of the retinal flat mounts using a fluorescence microscope.

b) Quantification of Vaso-obliteration and Angiogenesis:

- Use image analysis software (e.g., ImageJ) to quantify the area of vaso-obliteration in the central retina.
- Quantify the area of neovascular tufts to assess the degree of angiogenesis.

c) qPCR for Cytokine Expression:

- At P18, dissect the retinas and immediately snap-freeze them in liquid nitrogen.
  - Extract total RNA from the retinal tissue.
  - Perform reverse transcription to synthesize cDNA.
  - Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., iNOS, IL-1 $\beta$ , TNF- $\alpha$ , IL-6, IL-10) and growth factors (e.g., VEGF, IGF-1, TGF- $\beta$ 2). Use a suitable housekeeping gene (e.g.,  $\beta$ -actin) for normalization.
- [\[1\]](#)

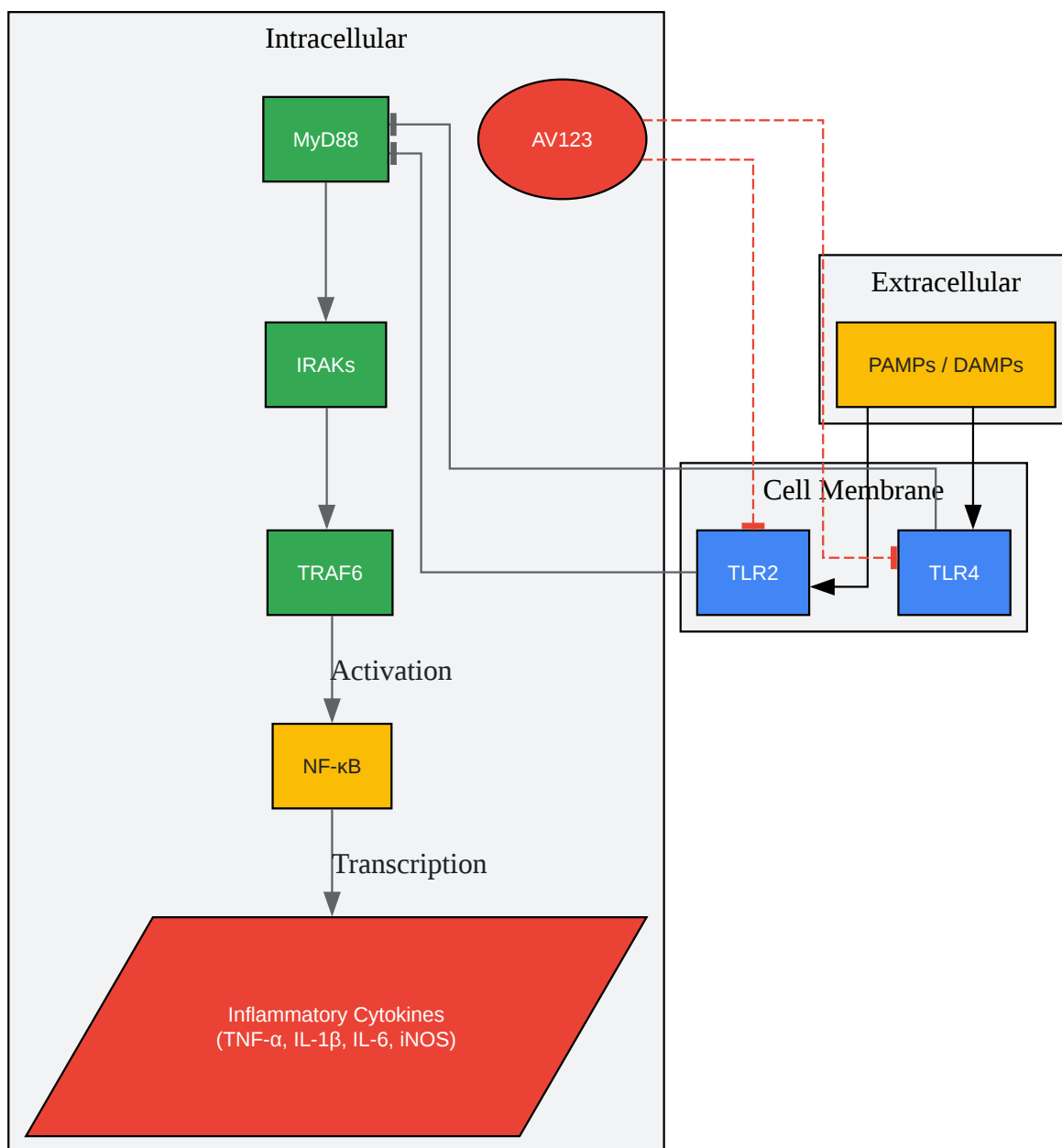
d) Flow Cytometry for Immune Cell Populations:

- At P18, harvest the spleens from the mice.
- Prepare single-cell suspensions from the spleens.
- Stain the cells with fluorescently labeled antibodies specific for immune cell markers (e.g., F4/80 and CD11b for macrophages, Ly6G and CD11b for neutrophils, CD3 and CD8 for CD8<sup>+</sup> T cells, and CD11c and MHCII for dendritic cells).

- Analyze the stained cells using a flow cytometer to determine the percentage of each immune cell population.

## Visualizations

### Signaling Pathway of AV123 Action

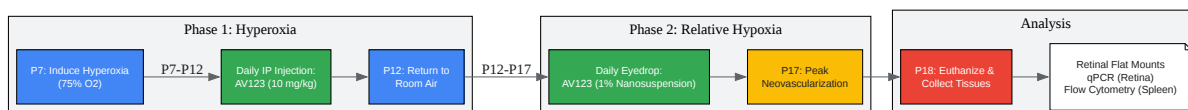


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Caption: **AV123** inhibits TLR2/4 signaling, blocking downstream inflammatory cytokine production.



## Experimental Workflow for AV123 Administration in OIR Model



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Caption: Experimental timeline for **AV123** administration in the OIR mouse model.

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- To cite this document: BenchChem. [Application Notes and Protocols for AV123 Administration in Mouse Models of Inflammation]. BenchChem, [2025]. [Online PDF].

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